

A Comparative Guide to the NMR Analysis of Fmoc-hLys(Boc)-OH

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Compound of Interest

Compound Name: Fmoc-hLys(Boc)-OH

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For researchers, scientists, and professionals in drug development, meticulous structural characterization of raw materials is a cornerstone of quality control and experimental reproducibility. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for N α -(9-Fluorenylmethoxycarbonyl)-N ϵ -(tert-butoxycarbonyl)-L-homolysine (**Fmoc-hLys(Boc)-OH**), a commonly used protected amino acid in peptide synthesis. We present a summary of expected ^1H and ^{13}C NMR chemical shifts and offer a comparison with a structurally similar alternative. Detailed experimental protocols for acquiring NMR data are also provided to support practical application.

Structural and NMR Spectral Data

The structural integrity of **Fmoc-hLys(Boc)-OH** is critical for its successful incorporation into peptide sequences. NMR spectroscopy is a powerful, non-destructive technique for verifying this structure. Below are the expected chemical shifts for **Fmoc-hLys(Boc)-OH**.

Table 1: ^1H NMR Chemical Shift Data for **Fmoc-hLys(Boc)-OH** and a Structural Alternative.

Assignment	Fmoc-hLys(Boc)-OH (Predicted, DMSO-d ₆) δ (ppm)	Fmoc-Lys(Z)-OH (DMSO-d ₆) δ (ppm)
Fmoc-H9	4.20-4.30 (m)	4.20-4.35 (m)
Fmoc-CH ₂	4.20-4.30 (m)	4.20-4.35 (m)
Fmoc-Ar-H	7.25-7.90 (m)	7.28-7.90 (m)
α -NH	~7.6 (d)	~7.7 (d)
ϵ -NH	~6.8 (t)	~7.2 (t)
α -CH	3.90-4.00 (m)	3.95-4.05 (m)
ϵ -CH ₂	2.85-2.95 (q)	2.90-3.00 (q)
Lysine CH ₂ (β , γ , δ)	1.20-1.80 (m)	1.25-1.85 (m)
Boc-(CH ₃) ₃	1.38 (s)	-
Z-CH ₂	-	5.01 (s)
Z-Ar-H	-	7.30-7.40 (m)

Table 2: ¹³C NMR Chemical Shift Data for **Fmoc-hLys(Boc)-OH** and a Structural Alternative.

Assignment	Fmoc-hLys(Boc)-OH (Predicted, DMSO-d ₆) δ (ppm)	Fmoc-Lys(Z)-OH (DMSO-d ₆) δ (ppm)
Carbonyl (COOH)	~174	~174
Carbonyl (Fmoc)	~156	~156
Carbonyl (Boc/Z)	~155.5	~156.2
Fmoc-C (quat)	~144, ~141	~144, ~141
Fmoc-CH (Ar)	~128, ~127.5, ~125, ~120	~128, ~127.5, ~125, ~120
Fmoc-CH	~66	~66
Fmoc-CH ₂	~47	~47
α -C	~55	~55
ϵ -C	~40	~40
Lysine CH ₂	~32, ~29, ~23	~32, ~29, ~23
Boc-C (quat)	~78	-
Boc-CH ₃	~28	-
Z-CH ₂	-	~65
Z-C (Ar)	-	~137, ~128, ~127.5

Experimental Protocols

To ensure high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of the protected amino acid.
- **Solvent Addition:** Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

- Solubilization: Vortex the sample for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming can be applied.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

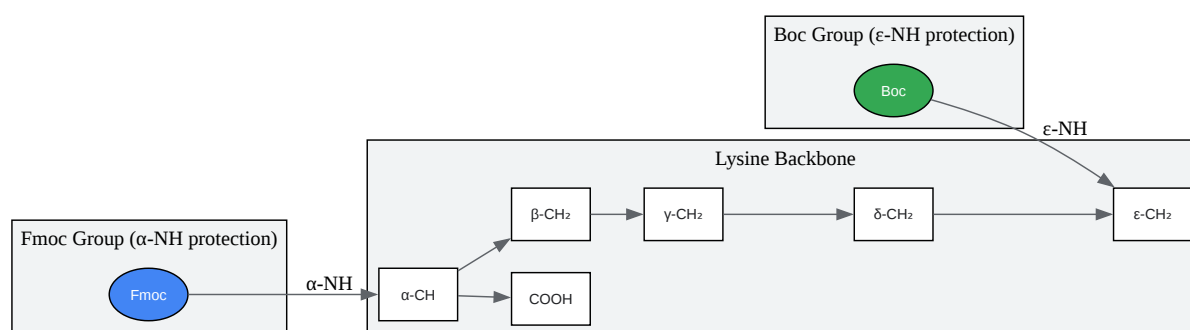
NMR Data Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Number of Scans: 16-64 scans are typically sufficient.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Number of Scans: 1024-4096 scans are often necessary due to the lower natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time (aq): 1-2 seconds.
- 2D NMR (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H coupling networks and aid in the assignment of the lysine side chain protons.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms, greatly aiding in the assignment of the ^{13}C spectrum.

Visualizing the Structure and its Moieties

To better understand the relationship between the structure of **Fmoc-hLys(Boc)-OH** and its NMR spectrum, a graphical representation is useful. The following diagram, generated using the DOT language, illustrates the key functional groups.



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Fmoc-hLys(Boc)-OH Structure

This guide provides a foundational framework for the NMR analysis of **Fmoc-hLys(Boc)-OH**. By employing the outlined protocols and referencing the provided spectral data, researchers can confidently verify the identity and purity of this essential building block in peptide synthesis, ensuring the integrity of their downstream applications.

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